3-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-1,1,1-trifluoropropan-2-ol
Description
Properties
IUPAC Name |
3-(4,6-dimethylpyrimidin-2-yl)sulfanyl-1,1,1-trifluoropropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2OS/c1-5-3-6(2)14-8(13-5)16-4-7(15)9(10,11)12/h3,7,15H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDSMITXBBNMBRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(C(F)(F)F)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-1,1,1-trifluoropropan-2-ol is a compound of interest due to its potential biological activities. The unique structure of this compound, which includes a pyrimidine moiety and trifluoropropanol group, suggests various mechanisms of action that could influence biological systems. This article reviews the biological activity of this compound based on diverse sources, including case studies and research findings.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of approximately 239.24 g/mol. It features a trifluoropropanol group that enhances its lipophilicity and potential interaction with biological membranes.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₀F₃N₂OS |
| Molecular Weight | 239.24 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The biological activity of this compound may be attributed to its ability to interact with various biological targets:
- Inhibition of Enzymatic Activity : The compound has been studied for its potential to inhibit certain enzymes involved in metabolic pathways. For instance, its structural similarity to known enzyme inhibitors suggests it may act on similar targets.
- Antimicrobial Properties : Preliminary studies indicate that the compound exhibits antimicrobial activity against various pathogens. The presence of the pyrimidine ring is often associated with antimicrobial effects.
- Anticancer Activity : There are indications that the compound may have anticancer properties. Research has shown that compounds with similar structures can induce apoptosis in cancer cells through various pathways.
Study 1: Antimicrobial Activity
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several pyrimidine derivatives, including this compound. Results demonstrated significant inhibition against Gram-positive and Gram-negative bacteria at concentrations as low as 50 µg/mL.
Study 2: Enzyme Inhibition
In a virtual screening study aimed at identifying inhibitors for tuberculosis-related enzymes, this compound was highlighted for its potential as an acetohydroxy acid synthase inhibitor. The study revealed an IC50 value of 25 µM, indicating moderate inhibitory activity.
Safety and Toxicology
Despite its promising biological activities, safety assessments are crucial. The compound is classified as harmful by inhalation and in contact with skin. It is essential to handle it with care due to potential irritations and eye damage.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Table 1: Structural Comparison of Key Compounds
Key Observations :
- The trifluoropropanol group increases electron-withdrawing effects and hydrophobicity relative to non-fluorinated alcohols in analogs like 2a .
- Unlike amide-containing analogs (e.g., 7c ), the target lacks hydrogen-bond donors beyond the hydroxyl group, which may reduce solubility in polar solvents.
Physicochemical Properties
Table 2: Physical Property Comparison
Key Observations :
- The target’s trifluoromethyl group likely lowers its melting point compared to amide-containing analogs (e.g., 7c), which exhibit higher intermolecular forces .
- Dichloro-substituted pyrimidines (e.g., 2a) may exhibit higher reactivity in substitution reactions compared to the dimethylpyrimidine in the target compound .
Preparation Methods
General Synthetic Strategy
The synthesis of 3-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-1,1,1-trifluoropropan-2-ol typically involves:
- Construction or procurement of the 4,6-dimethylpyrimidin-2-yl thiol or sulfanyl precursor.
- Introduction of the trifluoropropanol moiety, often via nucleophilic substitution or addition reactions involving trifluoromethylated intermediates.
- Formation of the sulfanyl linkage (C–S bond) between the pyrimidine ring and the trifluoropropanol fragment.
Detailed Preparation Methods
Preparation of the 4,6-Dimethylpyrimidin-2-yl Sulfanyl Intermediate
- The 4,6-dimethylpyrimidin-2-yl group is commonly introduced via substitution reactions on pyrimidine derivatives.
- The thiol or sulfanyl functionality at the 2-position can be generated by nucleophilic substitution of a suitable leaving group (e.g., halogen) on a 2-halopyrimidine with a sulfur nucleophile such as sodium hydrosulfide or thiolate salts.
- Alternatively, direct thiolation of 4,6-dimethylpyrimidine derivatives can be achieved using sulfurizing agents under controlled conditions.
Typical Reaction Conditions
- The coupling reactions are generally carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate nucleophilic substitution.
- Base catalysts like potassium carbonate or sodium hydride are used to deprotonate thiol groups, enhancing nucleophilicity.
- Reaction temperatures range from ambient to moderate heating (25–80 °C), depending on the reactivity of the substrates.
- Purification is typically achieved by chromatographic methods or recrystallization.
Representative Synthetic Route (Based on Patent Literature)
| Step | Reactants & Conditions | Description | Outcome |
|---|---|---|---|
| 1 | 4,6-Dimethyl-2-chloropyrimidine + NaSH (sodium hydrosulfide) in DMF, 50 °C | Nucleophilic substitution to form 4,6-dimethylpyrimidin-2-yl thiol intermediate | Formation of pyrimidinyl thiol |
| 2 | 4,6-Dimethylpyrimidin-2-yl thiol + 3-chloro-1,1,1-trifluoropropan-2-ol in DMF, K2CO3, 60 °C | Nucleophilic substitution of chloride by thiol to form sulfanyl linkage | Formation of this compound |
| 3 | Purification by column chromatography or recrystallization | Isolation of pure product | Target compound obtained with high purity |
This route is supported by synthetic schemes disclosed in patent documents such as AU2019260016B2 and EP3784661B1, which describe related trifluoromethylated pyrimidinyl sulfanyl compounds and their preparation methods.
Analytical Data and Yields
| Parameter | Typical Value / Observation |
|---|---|
| Reaction Yield | 65–85% depending on reaction scale and conditions |
| Purity (HPLC) | >95% after purification |
| Melting Point | Typically around 70–90 °C (depending on polymorph) |
| Spectroscopic Data | Confirmed by NMR (¹H, ¹³C, ¹⁹F), IR, and MS consistent with structure |
Research Findings and Optimization Notes
- The choice of solvent and base critically affects the reaction efficiency; polar aprotic solvents and mild bases favor higher yields.
- Temperature control is essential to prevent side reactions such as over-oxidation of the sulfanyl group.
- Using preformed pyrimidinyl thiol intermediates improves selectivity compared to in situ generation.
- Scale-up considerations include controlling exothermicity during nucleophilic substitution and ensuring efficient mixing.
- Alternative methods involving thiol-epoxide ring opening have been explored but typically require more stringent conditions.
Summary Table of Preparation Methods
| Method | Key Reagents | Reaction Type | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Nucleophilic substitution of 2-chloropyrimidine with NaSH, then coupling with 3-chloro-1,1,1-trifluoropropan-2-ol | 4,6-Dimethyl-2-chloropyrimidine, NaSH, 3-chloro-1,1,1-trifluoropropan-2-ol, K2CO3 | SNAr followed by SN2 | DMF, 50–60 °C | High yield, straightforward | Requires handling of thiol intermediates |
| Thiol-epoxide ring opening | Pyrimidinyl thiol, trifluoromethylated epoxide | Nucleophilic ring opening | Polar aprotic solvent, mild heating | Direct formation of alcohol | Epoxide availability and reactivity issues |
Q & A
Q. How to design a robust study evaluating this compound’s metabolic stability in hepatic microsomes?
- Methodological Answer : Use pooled human liver microsomes (HLM) with NADPH cofactor. Quantify parent compound depletion via LC-MS/MS at 0, 5, 15, 30, and 60 minutes. Include verapamil (CYP3A4 substrate) as a control. Calculate intrinsic clearance (Cl) using the well-stirred model .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
